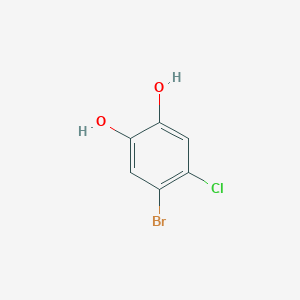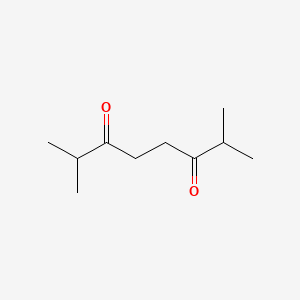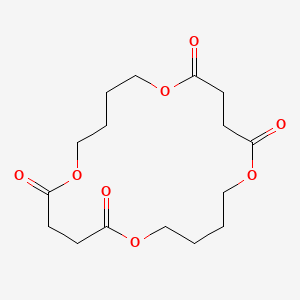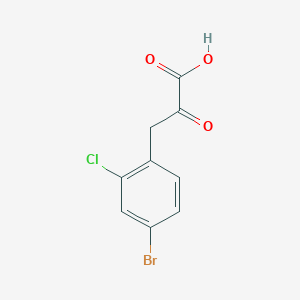
4-bromo-5-chlorobenzene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-5-chlorobenzene-1,2-diol, also known as 4-bromo-5-chloro-2-hydroxybenzene, is an organic compound belonging to the class of aromatic heterocyclic compounds. It is an important intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used as a reagent in organic synthesis. This compound has a molecular weight of 199.0 g/mol and a melting point of 154-156 °C.
Wissenschaftliche Forschungsanwendungen
4-Bromo-5-chlorobenzene-1,2-diol has a number of scientific applications. It is used as a reagent in the synthesis of heterocyclic compounds, such as benzimidazoles, benzothiazoles, and benzoxazoles. It is also used in the synthesis of pharmaceuticals, dyes, and other organic compounds. In addition, it is used as an intermediate in the synthesis of polymers and as an antioxidant in the pharmaceutical industry.
Wirkmechanismus
The mechanism of action of 4-bromo-5-chlorobenzene-1,2-diollorobenzene-1,2-diol is not fully understood. However, it is believed that the compound acts as an antioxidant in the body due to its ability to scavenge free radicals. It is also believed to act as an anti-inflammatory agent, as well as an inhibitor of the enzyme cyclooxygenase.
Biochemical and Physiological Effects
4-Bromo-5-chlorobenzene-1,2-diol has a number of biochemical and physiological effects. It has been shown to have antioxidant activity, which may help to protect cells from damage caused by free radicals. It has also been shown to have anti-inflammatory activity, which may help to reduce inflammation in the body. In addition, it has been shown to inhibit the enzyme cyclooxygenase, which may help to reduce the production of certain hormones and neurotransmitters.
Vorteile Und Einschränkungen Für Laborexperimente
4-Bromo-5-chlorobenzene-1,2-diol has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, which makes it a useful reagent in organic synthesis. However, it is not soluble in water, which can make it difficult to use in some experiments. In addition, it is a relatively expensive reagent, which can limit its use in some experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on 4-bromo-5-chlorobenzene-1,2-diollorobenzene-1,2-diol. One potential direction is to further investigate the biochemical and physiological effects of the compound, such as its antioxidant and anti-inflammatory activities. Another potential direction is to investigate the potential applications of the compound in the pharmaceutical industry, such as its use as an inhibitor of the enzyme cyclooxygenase. Finally, further research could be done to investigate the potential use of the compound in the synthesis of heterocyclic compounds, such as benzimidazoles, benzothiazoles, and benzoxazoles.
Synthesemethoden
4-Bromo-5-chlorobenzene-1,2-diol can be synthesized via two different methods. The first method is a direct synthesis using an aldehyde and a bromo or chloro compound. This method involves the reaction of an aldehyde with a bromo or chloro compound in the presence of a base to form an aldol condensation product. The second method is a two-step synthesis involving the reaction of an aldehyde with an amine to form an aldol condensation product, followed by the reaction of the aldol product with a bromo or chloro compound.
Eigenschaften
IUPAC Name |
4-bromo-5-chlorobenzene-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClO2/c7-3-1-5(9)6(10)2-4(3)8/h1-2,9-10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNZLGSNEGYSIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Br)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
369354-51-8 |
Source


|
| Record name | 4-bromo-5-chlorobenzene-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[3-(trifluoromethyl)phenyl]pyridine](/img/structure/B6596747.png)







